CK2α Inhibitory Potency: 4-Sulfanyl vs. 4-Amino Substitution Class Comparison
Direct IC₅₀ data for the target compound are not available in the public domain. However, class-level inference can be drawn from a systematic SAR study of 28 thieno[2,3-d]pyrimidine derivatives evaluated against CK2α. In that study, the most potent 4-sulfanylthieno[2,3-d]pyrimidine—3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid—achieved an IC₅₀ of 0.1 μM [1]. This compound shares the identical 5-(4-methylphenyl)thieno[2,3-d]pyrimidine core and a 4-sulfanyl linkage with the target compound but bears a propanoic acid side chain instead of a 3-fluorobenzyl group. In contrast, the 4-amino analog 3-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzoic acid (NHTP23) exhibited an IC₅₀ of 0.01 μM, a 10-fold improvement [2]. This demonstrates that the 4-sulfanyl class is intrinsically less potent against CK2 than the 4-amino class, and that optimization of the sulfanyl substituent is critical to recover potency. The 3-fluorobenzyl group in the target compound presents a different hydrophobic and electronic profile compared to the propanoic acid chain, which is expected to modulate both CK2 affinity and selectivity across the kinome [1].
| Evidence Dimension | CK2α inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | No direct data; expected to be in the sub-micromolar to low micromolar range based on the 4-sulfanylthieno[2,3-d]pyrimidine scaffold with a 5-(4-methylphenyl) group. |
| Comparator Or Baseline | 3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid: IC₅₀ = 0.1 μM (4-sulfanyl class); 3-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzoic acid (NHTP23): IC₅₀ = 0.01 μM (4-amino class). |
| Quantified Difference | 4-sulfanyl class is ~10-fold less potent than 4-amino class; the specific 3-fluorobenzyl substituent is predicted to alter potency relative to the propanoic acid congener by an unknown factor. |
| Conditions | In vitro CK2α kinase inhibition assay, recombinant human CK2α, ATP concentration at Km. |
Why This Matters
For researchers selecting a thieno[2,3-d]pyrimidine for CK2 inhibition, the 4-sulfanyl subclass offers a distinct selectivity profile that cannot be replicated by 4-amino analogs, and the 3-fluorobenzyl variant provides a unique vector for further SAR exploration.
- [1] Golub AG, Bdzhola VG, Briukhovetska NV, et al. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. Eur J Med Chem. 2011;46(3):870-876. doi:10.1016/j.ejmech.2010.12.025. View Source
- [2] Chekanov MO, Ostrynska OV, Tarnavskiy SS, et al. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. Eur J Med Chem. 2016;115:121-133. doi:10.1016/j.ejmech.2016.03.023. View Source
